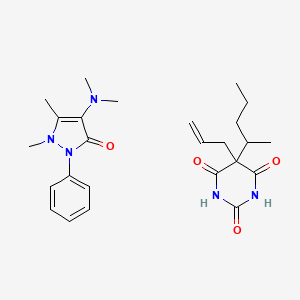
Secopyrabital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secopyrabital is a barbiturate derivative known for its sedative, hypnotic, and anesthetic properties. It is commonly used in the short-term treatment of insomnia and as a preoperative medication to induce anesthesia. This compound works by depressing the central nervous system, leading to sedation and relaxation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Secopyrabital can be synthesized through malonic ester alkylations and nucleophilic acyl substitution reactions. The synthesis involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Secopyrabital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted barbiturates .
Wissenschaftliche Forschungsanwendungen
Secopyrabital has several scientific research applications, including:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use in anesthesia and the treatment of epilepsy.
Industry: Utilized in the development of new sedative and hypnotic drugs .
Wirkmechanismus
Secopyrabital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA in the thalamus. This results in sedation, hypnosis, and anesthesia .
Vergleich Mit ähnlichen Verbindungen
Secopyrabital is similar to other barbiturates such as amobarbital, pentobarbital, and phenobarbital. it is unique in its specific binding affinity and duration of action. Unlike benzodiazepines, this compound has a higher risk of dependence and abuse .
List of Similar Compounds
- Amobarbital
- Pentobarbital
- Phenobarbital
- Thiopental
- Butalbital
Eigenschaften
CAS-Nummer |
74890-32-7 |
|---|---|
Molekularformel |
C25H35N5O4 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H17N3O.C12H18N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5-9H,1-4H3;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
UBDZJOMBEJSPHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



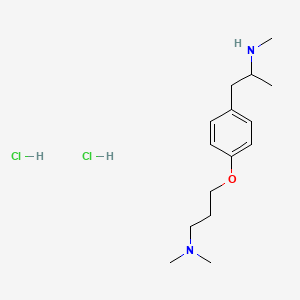
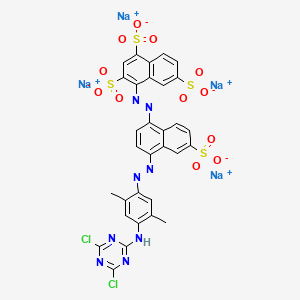
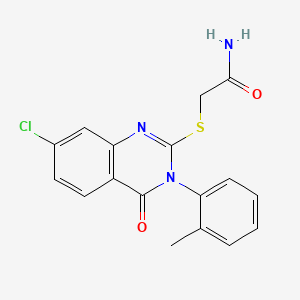
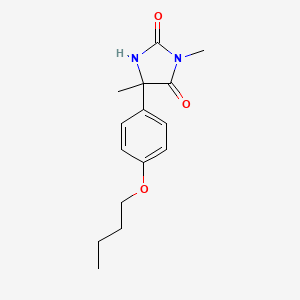
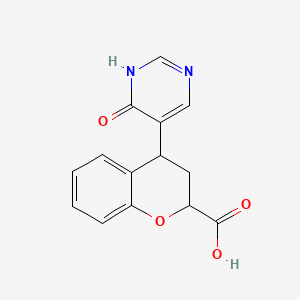
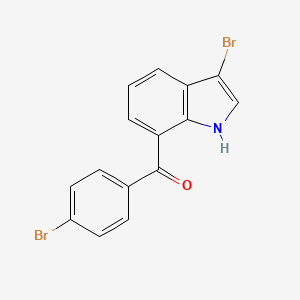
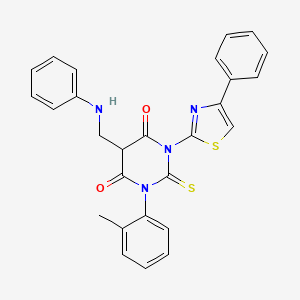
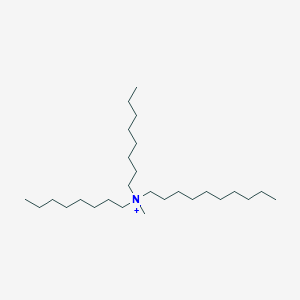
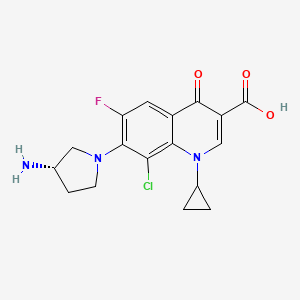
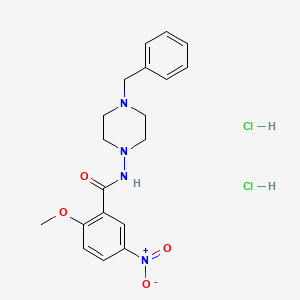

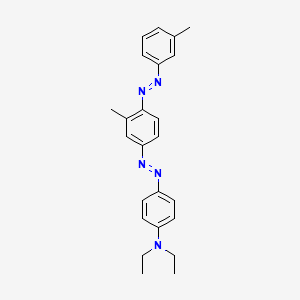
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)
